N-(4-tert-butylphenyl)-2,3-dihydroindole-1-carboxamide
Overview
Description
“N-(4-tert-butylphenyl)-1-indolinecarboxamide” is likely an organic compound containing an indoline group, which is a nitrogen-containing heterocycle, attached to a carboxamide group. The presence of a 4-tert-butylphenyl group suggests that there is a tert-butyl group on the phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s reasonable to assume that it could be synthesized through amide coupling reactions, where an indoline carboxylic acid could be coupled with 4-tert-butylphenylamine .Molecular Structure Analysis
The molecular structure of this compound would likely show the indoline and phenyl rings as distinct units, with the tert-butyl group adding steric bulk to the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the amide group, the indoline ring, and the tert-butyl group on the phenyl ring. The amide could participate in hydrolysis or condensation reactions, while the indoline ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indoline and phenyl rings could contribute to its hydrophobicity, while the amide group could allow for hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2,3-dihydroindole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-8-10-16(11-9-15)20-18(22)21-13-12-14-6-4-5-7-17(14)21/h4-11H,12-13H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUMBQULSTAAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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